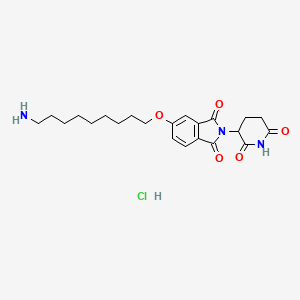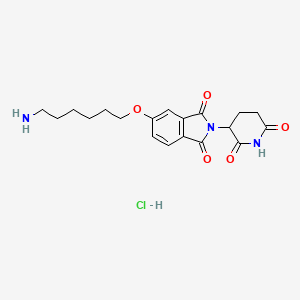
Thalidomide-5-O-C9-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-O-C9-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is specifically designed as a cereblon ligand, which facilitates the recruitment of the CRBN protein. It is often used in the formation of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-O-C9-NH2 (hydrochloride) involves the modification of thalidomide to introduce a cereblon-binding moiety. The process typically includes the following steps:
Thalidomide Modification: Thalidomide is reacted with a linker molecule that contains a functional group capable of binding to cereblon.
Linker Attachment: The linker is then attached to a specific site on the thalidomide molecule, usually through a nucleophilic substitution reaction.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of Thalidomide-5-O-C9-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are modified using automated reactors to ensure consistency and efficiency.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, amino derivatives, and various substituted thalidomide analogs .
Scientific Research Applications
Thalidomide-5-O-C9-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Employed in the development of new therapeutic agents and drug delivery systems
Mechanism of Action
The primary mechanism of action of Thalidomide-5-O-C9-NH2 (hydrochloride) involves its binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. The compound also exhibits anti-angiogenic and immunomodulatory effects by modulating the release of inflammatory mediators such as tumor necrosis factor-alpha .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties.
Pomalidomide: A more potent analog of thalidomide with similar mechanisms of action.
Iberdomide: A newer derivative with improved efficacy and safety profiles.
Uniqueness
Thalidomide-5-O-C9-NH2 (hydrochloride) is unique due to its specific design as a cereblon ligand, making it highly effective in the formation of PROTACs. This specificity allows for targeted protein degradation, which is not as pronounced in other thalidomide derivatives .
Properties
Molecular Formula |
C22H30ClN3O5 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
5-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H29N3O5.ClH/c23-12-6-4-2-1-3-5-7-13-30-15-8-9-16-17(14-15)22(29)25(21(16)28)18-10-11-19(26)24-20(18)27;/h8-9,14,18H,1-7,10-13,23H2,(H,24,26,27);1H |
InChI Key |
BWTYZYUAWBSERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-(2,5-Anhydro-4-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-6-deoxy-alpha-L-mannofuranosyl)-N-benzoyl-9H-purin-6-amine](/img/structure/B10861376.png)


![5-[4-[[4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidin-1-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10861391.png)


![4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid](/img/structure/B10861409.png)



![sodium;5-[3-(5-sulfanylidene-1-oxa-2-aza-4-azanidacyclopent-2-en-3-yl)phenyl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B10861449.png)
![5-Fluoro-N-(3-(morpholinosulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B10861453.png)
